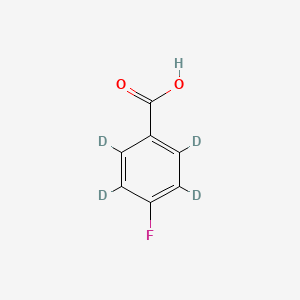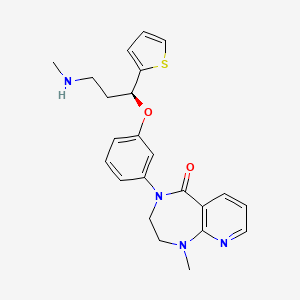![molecular formula C27H18F5N3O5S B12396369 N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)
N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SZM679 is a potent, orally active, and selective inhibitor of receptor-interacting protein kinase 1 (RIPK1). It has a dissociation constant (Kd) of 8.6 nM for RIPK1 and greater than 5000 nM for receptor-interacting protein kinase 3 (RIPK3) . This compound is known for its ability to reverse tumor necrosis factor-induced systemic inflammatory response and reduce tau hyperphosphorylation, neuroinflammation, and RIPK1 phosphorylation levels in the hippocampus and cortex . SZM679 is primarily used in research related to Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SZM679 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of advanced organic synthesis techniques and reagents to achieve the desired selectivity and potency .
Industrial Production Methods
Industrial production of SZM679 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, purification steps, and quality control measures to meet the required standards for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
SZM679 undergoes various chemical reactions, including:
Oxidation: SZM679 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in SZM679.
Substitution: SZM679 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
SZM679 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RIPK1 and its effects on various biochemical pathways.
Biology: Employed in cell-based assays to investigate the role of RIPK1 in cell death and inflammation.
Industry: Applied in the development of new drugs targeting RIPK1 and related pathways.
Wirkmechanismus
SZM679 exerts its effects by selectively inhibiting RIPK1. This inhibition prevents the phosphorylation of RIPK1, which in turn blocks the downstream phosphorylation of RIPK3 and mixed lineage kinase domain-like protein (MLKL). By inhibiting these key steps in the necroptosis pathway, SZM679 effectively reduces cell death and inflammation . The molecular targets and pathways involved include the tumor necrosis factor receptor (TNFR) signaling pathway and the necrosome complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Necrostatin-1: A specific RIPK1 inhibitor known for its ability to inhibit necroptosis.
Necrostatin-34: Another RIPK1 kinase inhibitor that stabilizes RIPK1 in an inactive conformation.
Oditrasertib: A potent RIPK1 inhibitor used in the study of immune and neurological disorders.
Uniqueness of SZM679
SZM679 stands out due to its high selectivity for RIPK1 over RIPK3, making it a valuable tool for studying RIPK1-specific pathways. Its oral bioavailability and ability to cross the blood-brain barrier further enhance its utility in research related to neurodegenerative diseases.
Eigenschaften
Molekularformel |
C27H18F5N3O5S |
|---|---|
Molekulargewicht |
591.5 g/mol |
IUPAC-Name |
N-[5-fluoro-6-[4-fluoro-3-[[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]-3-oxocyclobutane-1-carboxamide |
InChI |
InChI=1S/C27H18F5N3O5S/c28-18-5-4-16(10-20(18)33-24(37)7-13-2-1-3-17(6-13)40-27(30,31)32)39-22-12-23-21(11-19(22)29)34-26(41-23)35-25(38)14-8-15(36)9-14/h1-6,10-12,14H,7-9H2,(H,33,37)(H,34,35,38) |
InChI-Schlüssel |
OFQHMPFSITXRSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1=O)C(=O)NC2=NC3=CC(=C(C=C3S2)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)OC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



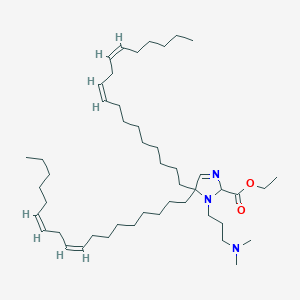
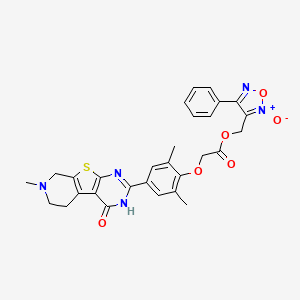

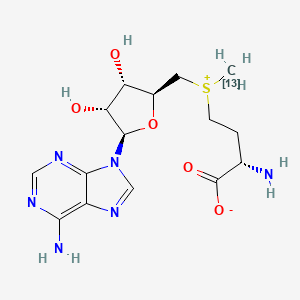
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
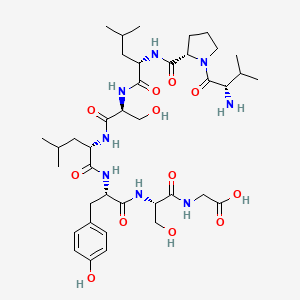
![methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12396338.png)
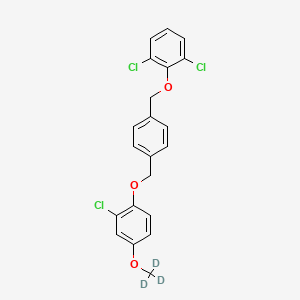
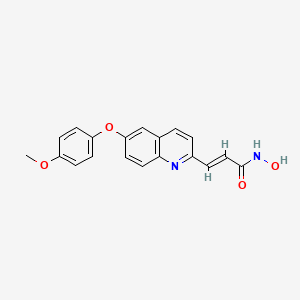
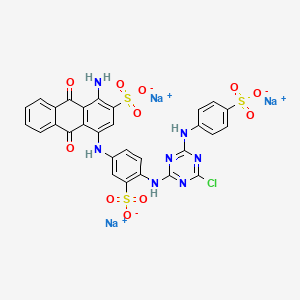
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)
